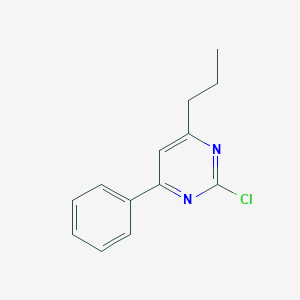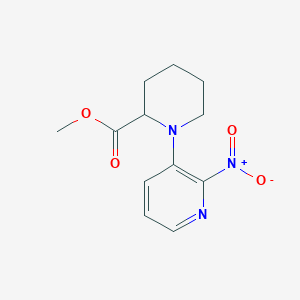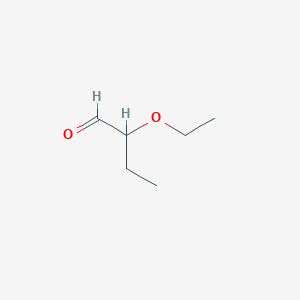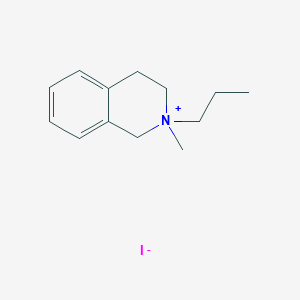
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is a quaternary ammonium compound derived from the tetrahydroisoquinoline scaffold. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide typically involves the quaternization of 2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinoline with an appropriate alkylating agent, such as methyl iodide. The reaction is usually carried out in a polar solvent like acetonitrile or ethanol under reflux conditions to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiolates, cyanides, or azides can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides
Reduction: Parent amine
Substitution: Corresponding substituted tetrahydroisoquinoline derivatives
科学的研究の応用
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and antimicrobial properties.
Medicine: Explored for its potential use in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins, potentially inhibiting their function or altering their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the quaternary ammonium group.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the propyl group.
2-Propyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group.
Uniqueness
2-Methyl-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium iodide is unique due to the presence of both methyl and propyl groups, as well as the quaternary ammonium group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
88341-04-2 |
|---|---|
分子式 |
C13H20IN |
分子量 |
317.21 g/mol |
IUPAC名 |
2-methyl-2-propyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C13H20N.HI/c1-3-9-14(2)10-8-12-6-4-5-7-13(12)11-14;/h4-7H,3,8-11H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
VAFYCTMDJXOALQ-UHFFFAOYSA-M |
正規SMILES |
CCC[N+]1(CCC2=CC=CC=C2C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-methoxy-N-{2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B14398061.png)
![6-Acetyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14398071.png)
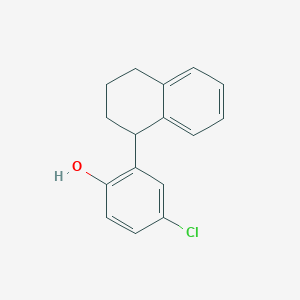
![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
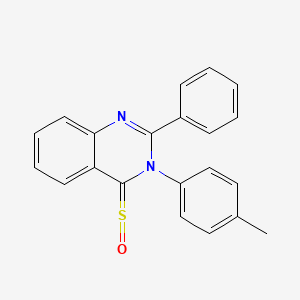
![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
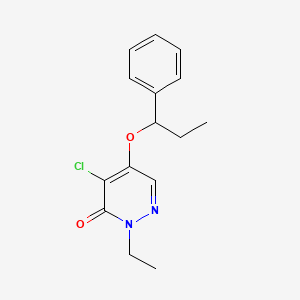
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)
